molecular formula C11H9Br B181319 2-Bromo-7-methylnaphthalene CAS No. 187746-76-5

2-Bromo-7-methylnaphthalene

Cat. No. B181319
M. Wt: 221.09 g/mol
InChI Key: QPVFMEFJFFQONP-UHFFFAOYSA-N
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Description

2-Bromo-7-methylnaphthalene is a chemical compound with the CAS Number: 187746-76-5 . It has a molecular weight of 221.1 and a linear formula of C11H9Br . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-methylnaphthalene is represented by the linear formula C11H9Br . The compound has a molecular weight of 221.1 .


Physical And Chemical Properties Analysis

2-Bromo-7-methylnaphthalene is a solid at room temperature . It has a molecular weight of 221.1 and a linear formula of C11H9Br .

Scientific Research Applications

Synthesis of Fluorinated Compounds

2-Bromo-7-methylnaphthalene: is used in the synthesis of fluorinated analogs, such as 2-Fluoromethyl-7-methylnaphthalene . This process involves a halogen exchange reaction, which is crucial for creating compounds used as standards in gas chromatography . The ability to introduce fluorine atoms into organic molecules is particularly valuable in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts.

Safety And Hazards

The safety information for 2-Bromo-7-methylnaphthalene indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 , and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-bromo-7-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVFMEFJFFQONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571424
Record name 2-Bromo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-methylnaphthalene

CAS RN

187746-76-5
Record name 2-Bromo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspension of 2,7-dibromonaphthalene (61.4 g, 0.21 mole) in ether (400 ml) was cooled to −30° C., and n-BuLi (1.6M in hexane, 135 ml, 0.21 mole) was added. Reaction mixture was allowed to warm to room temperature, stirred for additional 2.5 h, cooled to −30° C., and CH3I (13.5 ml, 0.21 mole) was added. Reaction mixture was allowed to warm to room temperature, stirred for additional 16 h, treated by water (100 ml). Organic layer was separated, water layer was extracted by ether (6×100 ml). Combined organic fraction was evaporated, giving practically pure solid product. The yield 38.1 g (82%).
Quantity
61.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
5
Citations
S Sagar, IR Green - Synthesis, 2009 - thieme-connect.com
Diospyrin and its analogues have been known for their antimycobacterial properties. Significant efforts have been made towards the synthesis of structural analogues of diospyrin with …
Number of citations: 8 www.thieme-connect.com
A Mueller, KY Amsharov - European Journal of Organic …, 2012 - Wiley Online Library
… The precursor P3 was synthesized following the same route from 2-bromo-7-methylnaphthalene, which was obtained by a two-step synthesis according to a previously reported …
B Frølund, LS Jensen, L Guandalini… - Journal of medicinal …, 2005 - ACS Publications
We have previously described a series of competitive GABA A antagonists derived from the low-efficacy partial agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL, 4). The 2-naphthylmethyl …
Number of citations: 49 pubs.acs.org
BM O'Keefe, DM Mans, DE Kaelin Jr, SF Martin - Tetrahedron, 2011 - Elsevier
We report the first total synthesis of the complex C-aryl glycoside isokidamycin, the epimer of the naturally-occurring pluramycin antibiotic kidamycin. The synthesis features a highly …
Number of citations: 39 www.sciencedirect.com
YK Lim, JW Jung, H Lee, CG Cho - The Journal of Organic …, 2004 - ACS Publications
… The binaphthyl hydrazides 6a and 6b prepared from the coupling reactions with 2-bromonaphthalene and 2-bromo-7-methylnaphthalene, respectively, also underwent the acid-…
Number of citations: 41 pubs.acs.org

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